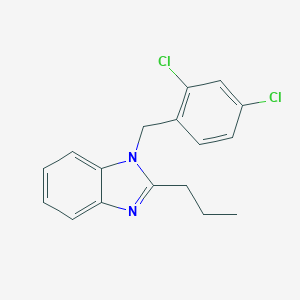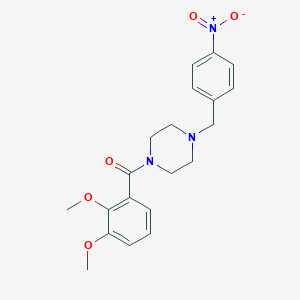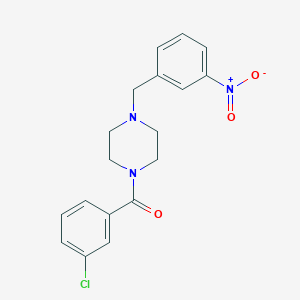
2-methyl-N'-(5-nitro-2-oxoindol-3-yl)benzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-N'-(5-nitro-2-oxoindol-3-yl)benzohydrazide is a chemical compound that has gained significant attention in scientific research. This compound is synthesized using a specific method and has various applications in the field of biochemistry and physiology.
Wirkmechanismus
The mechanism of action of 2-methyl-N'-(5-nitro-2-oxoindol-3-yl)benzohydrazide is not fully understood. However, it has been suggested that this compound can induce apoptosis in cancer cells by inhibiting the activity of topoisomerase IIα. It has also been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many cancer cells.
Biochemical and Physiological Effects
2-methyl-N'-(5-nitro-2-oxoindol-3-yl)benzohydrazide has various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the activity of topoisomerase IIα, and inhibit the activity of carbonic anhydrase IX. This compound has also been shown to have anti-inflammatory and anti-oxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-methyl-N'-(5-nitro-2-oxoindol-3-yl)benzohydrazide in lab experiments include its fluorescent properties, anti-tumor activity, and potential use in cancer therapy. However, the limitations of using this compound include its toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the use of 2-methyl-N'-(5-nitro-2-oxoindol-3-yl)benzohydrazide in scientific research. One potential direction is the development of this compound as a photosensitizer for photodynamic therapy. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential use in cancer therapy. Finally, this compound could be used as a tool for the detection of zinc ions in living cells.
Conclusion
In conclusion, 2-methyl-N'-(5-nitro-2-oxoindol-3-yl)benzohydrazide is a chemical compound that has various applications in scientific research. It is synthesized using a specific method and has been shown to have anti-tumor activity, anti-inflammatory properties, and potential use in cancer therapy. Further research is needed to fully understand the mechanism of action of this compound and its potential use in scientific research.
Synthesemethoden
The synthesis of 2-methyl-N'-(5-nitro-2-oxoindol-3-yl)benzohydrazide involves the reaction of 5-nitro-2-oxoindole-3-carboxylic acid with thionyl chloride to form 5-nitro-2-oxoindole-3-carbonyl chloride. This intermediate is then reacted with 2-aminobenzohydrazide in the presence of triethylamine to form 2-methyl-N'-(5-nitro-2-oxoindol-3-yl)benzohydrazide.
Wissenschaftliche Forschungsanwendungen
2-methyl-N'-(5-nitro-2-oxoindol-3-yl)benzohydrazide has various applications in scientific research. It is used as a fluorescent probe for the detection of zinc ions in living cells. This compound has also been shown to have anti-tumor activity in various cancer cell lines, making it a potential candidate for cancer therapy. Additionally, it has been used as a photosensitizer for photodynamic therapy.
Eigenschaften
Molekularformel |
C16H12N4O4 |
|---|---|
Molekulargewicht |
324.29 g/mol |
IUPAC-Name |
2-methyl-N//'-(5-nitro-2-oxoindol-3-yl)benzohydrazide |
InChI |
InChI=1S/C16H12N4O4/c1-9-4-2-3-5-11(9)15(21)19-18-14-12-8-10(20(23)24)6-7-13(12)17-16(14)22/h2-8H,1H3,(H,19,21)(H,17,18,22) |
InChI-Schlüssel |
OOYCVKXJDRAKAC-UHFFFAOYSA-N |
Isomerische SMILES |
CC1=CC=CC=C1C(=O)NNC2=C3C=C(C=CC3=NC2=O)[N+](=O)[O-] |
SMILES |
CC1=CC=CC=C1C(=O)NNC2=C3C=C(C=CC3=NC2=O)[N+](=O)[O-] |
Kanonische SMILES |
CC1=CC=CC=C1C(=O)NNC2=C3C=C(C=CC3=NC2=O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(E)-(5-methyl-2-oxo-1-propan-2-ylindol-3-ylidene)amino]-3-phenylpropanamide](/img/structure/B229583.png)
![2-(4-chloro-2-methylphenoxy)-N-[(E)-(5-methoxy-2-oxo-1-propylindol-3-ylidene)amino]acetamide](/img/structure/B229585.png)
![(2-methoxy-4-{(Z)-[3-(4-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B229587.png)

![1-(4-Chlorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B229591.png)

![N'-[(1-isobutyl-1H-benzimidazol-2-yl)methylene]-3,4,5-trimethoxybenzohydrazide](/img/structure/B229594.png)

![1-[(4-Chlorophenyl)sulfonyl]-4-(2-nitrobenzyl)piperazine](/img/structure/B229602.png)
![(4-Nitrophenyl)[4-(propan-2-yl)piperazin-1-yl]methanone](/img/structure/B229603.png)

![1-[(4-Methoxyphenyl)sulfonyl]-4-(3-nitrobenzyl)piperazine](/img/structure/B229607.png)

